molecular formula C12H20ClNO B13463293 [(4-Butoxyphenyl)methyl](methyl)amine hydrochloride

[(4-Butoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13463293
M. Wt: 229.74 g/mol
InChI Key: ZSJNSEAQGYDTEY-UHFFFAOYSA-N
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Description

(4-Butoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H19NO·HCl. It is a hydrochloride salt of (4-Butoxyphenyl)methylamine, which is used in various chemical and biological research applications. The compound is known for its unique structure, which includes a butoxy group attached to a phenyl ring, and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxyphenyl)methylamine hydrochloride typically involves the reaction of 4-butoxybenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (4-Butoxyphenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (4-Butoxyphenyl)methylamine.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Butoxyphenyl)methylamine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the manufacture of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Butoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The butoxy group and the methylamine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methylamine hydrochloride
  • (4-Ethoxyphenyl)methylamine hydrochloride
  • (4-Propoxyphenyl)methylamine hydrochloride

Uniqueness

(4-Butoxyphenyl)methylamine hydrochloride is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

1-(4-butoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-3-4-9-14-12-7-5-11(6-8-12)10-13-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H

InChI Key

ZSJNSEAQGYDTEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC.Cl

Origin of Product

United States

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